molecular formula C6H8N2O3S B145754 2,5-Diaminobenzenesulfonic acid CAS No. 88-45-9

2,5-Diaminobenzenesulfonic acid

Cat. No.: B145754
CAS No.: 88-45-9
M. Wt: 188.21 g/mol
InChI Key: HEAHMJLHQCESBZ-UHFFFAOYSA-N
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Description

2,5-Diaminobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is characterized by a benzene ring substituted with two amino groups (-NH2) and a sulfonic acid group (-SO3H). This compound is commonly used as an intermediate in the production of dyes and pigments .

Scientific Research Applications

2,5-Diaminobenzenesulfonic acid has a wide range of applications in scientific research:

Safety and Hazards

2,5-Diaminobenzenesulfonic acid causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If swallowed, do not induce vomiting and consult a physician immediately .

Future Directions

2,5-Diaminobenzenesulfonic acid has potential applications in the field of seawater desalination. It has been used in the development of covalent organic framework (COF) membranes for ultrafast seawater desalination . The COF membrane exhibits excellent rejection of NaCl (99.91%) and an ultrafast water flux of 267 kg m−2 h−1, which outperforms the state-of-the-art designs and is 4–10 times higher than conventional membranes .

Biochemical Analysis

Biochemical Properties

2,5-Diaminobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of dyes and as a model compound for investigating the structure and reactivity of sulfonic acids and their derivatives . It interacts with various enzymes and proteins, including laccase, which is used in the dyeing of cotton . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the substrate’s properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the preparation of polymeric dyes, which can alter the cellular environment and impact cellular activities . The compound’s ability to interact with cellular components makes it a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been reported to undergo electrochemical copolymerization with aniline, which involves cyclic voltammetry on IrO2 coated titanium electrodes . This process highlights the compound’s ability to participate in complex biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature but can degrade under high temperatures, light, and oxidative conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . Its stability and degradation profile are crucial for understanding its long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects . Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, with threshold effects observed at specific concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . It can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical activity . The compound’s transport mechanisms are vital for its function and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function are closely linked to its localization, which can impact various cellular processes . Understanding its subcellular distribution is crucial for optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diaminobenzenesulfonic acid can be synthesized through various methods. One common method involves the reduction of 2,5-dinitrobenzenesulfonic acid using iron powder in the presence of hydrochloric acid. The reaction mixture is heated to around 95°C, and the reduction is monitored until the yellow color of the nitro compound disappears .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving p-phenylenediamine in dilute sulfuric acid, followed by heating the reaction mixture. The product is then crystallized, filtered, and dried to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Diaminobenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Electrophilic reagents like diazonium salts are used for substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diamino-2-benzenesulfonic acid
  • 1,4-Phenylenediamine-2-sulfonic acid
  • 1,4-Phenylenediamine-3-sulfonic acid
  • 2-Sulfo-1,4-phenylenediamine
  • p-Phenylenediamine-2-sulfonic acid

Uniqueness

2,5-Diaminobenzenesulfonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific azo dyes that require precise structural configurations .

Properties

IUPAC Name

2,5-diaminobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHMJLHQCESBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77847-12-2 (mono-potassium salt)
Record name 2,5-Diaminobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7058969
Record name 2,5-Diaminobenzenesulfonic acid
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Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-45-9
Record name 2,5-Diaminobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diaminobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,5-diamino-
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Record name 2,5-Diaminobenzenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diaminobenzenesulphonic acid
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Record name 2,5-DIAMINOBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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